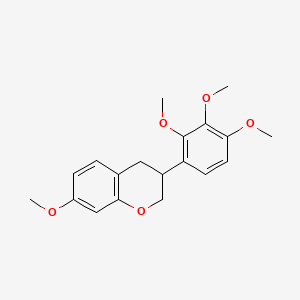
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. Common reagents might include methoxybenzaldehyde and trimethoxyphenyl derivatives, with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” could have applications in various fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, influencing pathways related to inflammation, cell growth, or other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methoxy-2H-1-benzopyran-3-carboxaldehyde
- 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid
- 2,3,4-Trimethoxyphenyl derivatives
Uniqueness
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyrans.
Propiedades
Fórmula molecular |
C19H22O5 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
7-methoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C19H22O5/c1-20-14-6-5-12-9-13(11-24-17(12)10-14)15-7-8-16(21-2)19(23-4)18(15)22-3/h5-8,10,13H,9,11H2,1-4H3 |
Clave InChI |
AMLAGXGXHMFDOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


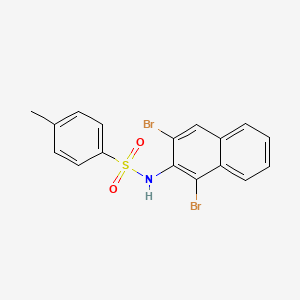
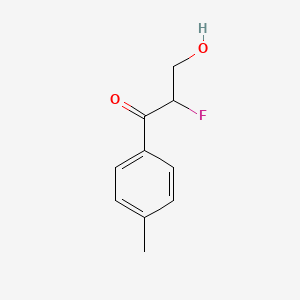
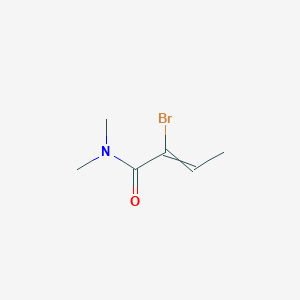
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
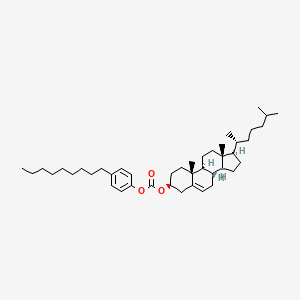
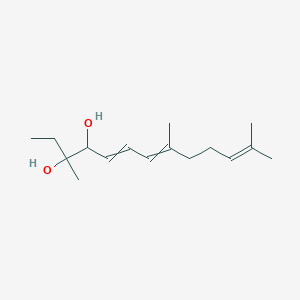
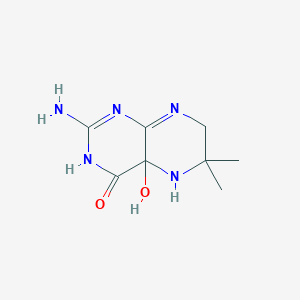
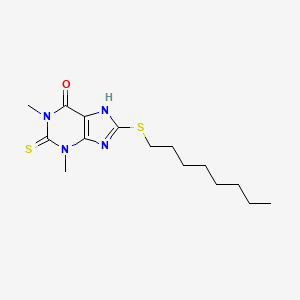
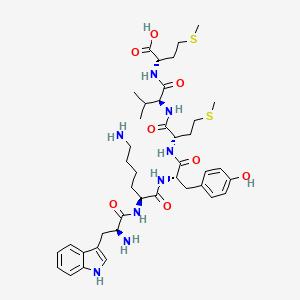
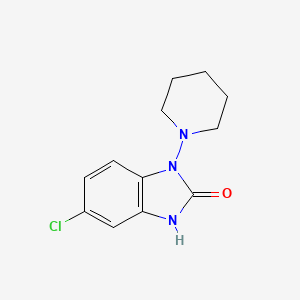

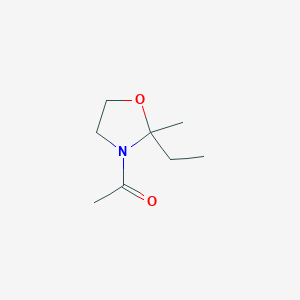
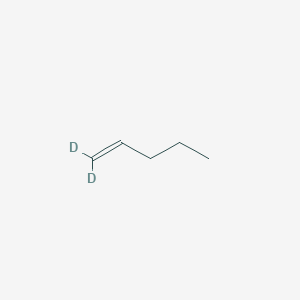
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
